molecular formula C7H3Cl2N3O2 B11817252 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Cat. No.: B11817252
M. Wt: 232.02 g/mol
InChI Key: JOZIEHVJYKZODV-UHFFFAOYSA-N
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Description

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused pyrrolo and triazine rings, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. The reaction typically requires the use of bromohydrazone intermediates and can be facilitated by transition metal catalysts . Industrial production methods often involve multistep synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, phosphorus tribromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which enhance its biological activity and make it a valuable compound in medicinal chemistry .

Biological Activity

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (CAS No. 918538-05-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • CAS Number : 918538-05-3
  • Storage Conditions : Inert atmosphere at 2-8°C

Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit potent inhibitory activity against various kinases. For instance, studies have shown that derivatives of this compound can selectively inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinases. The binding interactions are primarily facilitated through hydrogen bonds with key residues in the ATP-binding pocket of these receptors .

Anticancer Activity

A series of pyrrolo[2,1-f][1,2,4]triazine derivatives were synthesized and evaluated for their anticancer properties. Notably:

  • Compound 6 displayed an IC₅₀ value of 0.066 µM against VEGFR-2.
  • Compound 8 was identified as an ATP competitive inhibitor with high selectivity over a panel of kinases including HER-1 and HER-2 .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. A notable finding includes:

  • Compounds demonstrated significant activity against influenza virus A with a selectivity index of 188 .

Structure-Activity Relationships (SAR)

The biological activity of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is influenced by various substituents on the triazine ring:

  • Electron-withdrawing groups enhance potency against bacterial strains.
  • The presence of hydrophobic side chains has been linked to increased antimicrobial activity against pathogens like Escherichia coli .

Case Study 1: Kinase Inhibition

In a study conducted by Hunt et al., a series of pyrrolo[2,1-f][1,2,4]triazine derivatives were tested for their effects on DiFi cell lines sensitive to EGFR inhibitors. The results indicated that certain compounds not only inhibited kinase activity but also demonstrated cytotoxic effects on cancer cell lines in vitro .

Case Study 2: Antimicrobial Activity

Another study evaluated the antibacterial efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives against Mycobacterium smegmatis. The most potent compound exhibited an MIC of 50 µg/mL and showed promising inhibition of leucyl-tRNA synthetase activity .

Data Table: Biological Activity Summary

CompoundTargetIC₅₀ (µM)Activity Type
Compound 6VEGFR-20.066Anticancer
Compound 8VEGFR-20.023Anticancer
Compound DE. coli0.91Antimicrobial
Pyrrolo DerivativeInfluenza A-Antiviral

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C7H3Cl2N3O2/c8-5-3-1-2-4(6(13)14)12(3)11-7(9)10-5/h1-2H,(H,13,14)

InChI Key

JOZIEHVJYKZODV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)C(=O)O)Cl)Cl

Origin of Product

United States

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